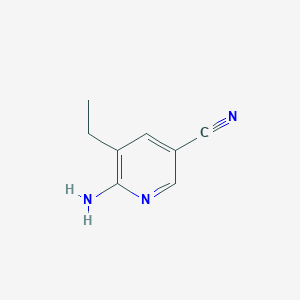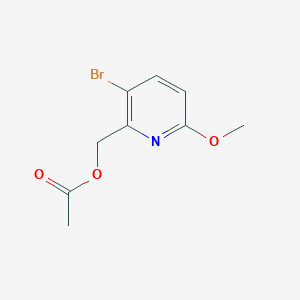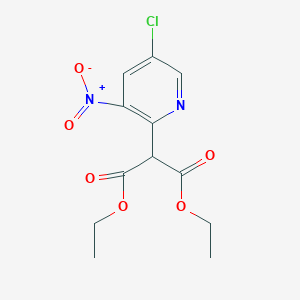
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a nitro group, along with a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate typically involves the reaction of 5-chloro-3-nitropyridine with diethyl malonate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution of the nitro group by the malonate ester. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1,3-Diethyl 2-(5-amino-3-nitro-2-pyridinyl)propanedioate.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioic acid.
Applications De Recherche Scientifique
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and ester groups may also contribute to the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate: Similar structure with a bromine atom instead of chlorine.
1,3-Diethyl 2-(5-chloro-3-amino-2-pyridinyl)propanedioate: Similar structure with an amino group instead of a nitro group.
Uniqueness
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate is unique due to the combination of a nitro group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. The presence of ester groups also allows for further chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
136888-13-6 |
|---|---|
Formule moléculaire |
C12H13ClN2O6 |
Poids moléculaire |
316.69 g/mol |
Nom IUPAC |
diethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C12H13ClN2O6/c1-3-20-11(16)9(12(17)21-4-2)10-8(15(18)19)5-7(13)6-14-10/h5-6,9H,3-4H2,1-2H3 |
Clé InChI |
HXIAHYPNXQJRFC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=C(C=C(C=N1)Cl)[N+](=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



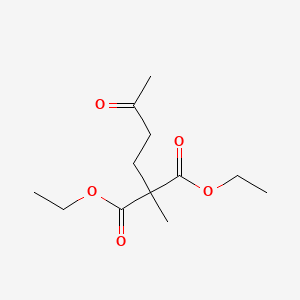
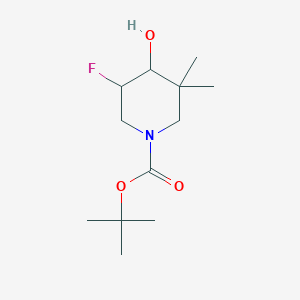
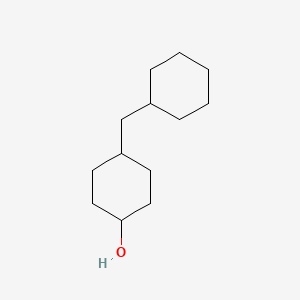
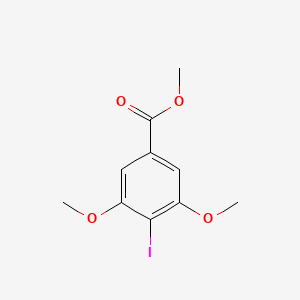
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B13981741.png)
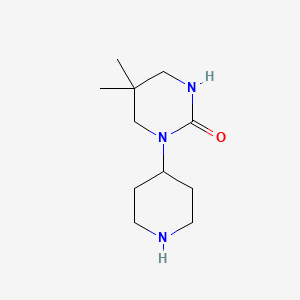
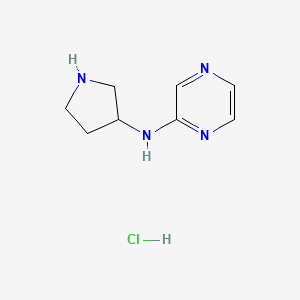
![1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine](/img/structure/B13981752.png)



